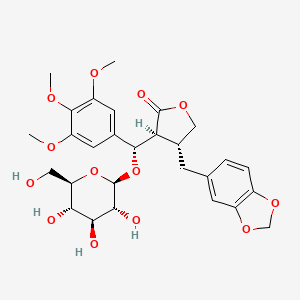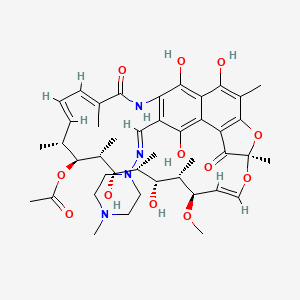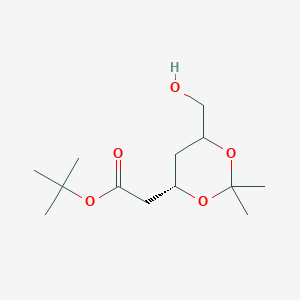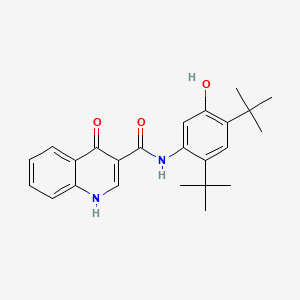
Trifluoroacetic Anhydride-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoroacetic anhydride (TFAA) is the acid anhydride of trifluoroacetic acid. It is the perfluorinated derivative of acetic anhydride . It is used for the introduction of trifluoroacetyl group in organic synthesis and is involved in the preparation of N- and O-trifluoroacetyl derivatives of a wide range of biologically active compounds for gas chromatography analysis .
Synthesis Analysis
Trifluoroacetic anhydride was originally prepared by the dehydration of trifluoroacetic acid with phosphorus pentoxide . The dehydration might also be carried out with excess α-halogenated acid chlorides .Molecular Structure Analysis
The molecular formula of Trifluoroacetic Anhydride is C4F6O3. It has a molar mass of 210.031 g·mol −1 .Chemical Reactions Analysis
Trifluoroacetic anhydride has various uses in organic synthesis. It may be used to introduce the corresponding trifluoroacetyl group, for which it is more convenient than the corresponding acyl chloride, trifluoroacetyl chloride, which is a gas . It can be used to promote reactions of carboxylic acids, including nucleophilic acyl substitution, Friedel-Crafts acylation, and acylation of other unsaturated compounds . Other electrophilic aromatic substitution reactions can also be promoted with trifluoroacetic anhydride, including nitration, sulfonation, and nitrosylation .Physical And Chemical Properties Analysis
Trifluoroacetic anhydride is a colorless liquid with a density of 1.511 g/mL at 20°C. It has a melting point of −65 °C and a boiling point of 40 °C .Wirkmechanismus
Safety and Hazards
Trifluoroacetic anhydride is considered hazardous. It causes severe skin burns and eye damage, and it may be harmful if inhaled. It may also cause respiratory irritation . It reacts violently with water .
Relevant Papers
- “Radical Trifluoroacetylation of Alkenes Triggered by a Visible‐Light” discusses a mild and operationally simple trifluor-oacylation strategy of olefines, that utilizes trifluoroacetic anhydride as a low-cost and readily available reagent .
- “Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures” reviews the mammalian toxicity of TFA and human exposures to assess the margin of exposures .
- “Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl” presents trifluoroacetic anhydride as an efficient activator of the acylation of aryl methyl ketones with carboxylic acids .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trifluoroacetic Anhydride-13C4 involves the reaction of Trifluoroacetic acid-13C4 with Acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Trifluoroacetic acid-13C4", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Add Trifluoroacetic acid-13C4 and Acetic anhydride in a 1:1 molar ratio to a reaction flask.", "Step 2: Add a catalyst such as sulfuric acid or phosphoric acid to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 60-70°C and stir for 2-3 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then add water to the mixture to quench the reaction.", "Step 5: Extract the Trifluoroacetic Anhydride-13C4 product using a suitable organic solvent such as diethyl ether or dichloromethane.", "Step 6: Purify the product using techniques such as distillation or chromatography to obtain the final product." ] } | |
CAS-Nummer |
1346603-60-8 |
Molekularformel |
¹³C₄F₆O₃ |
Molekulargewicht |
214 |
Synonyme |
2,2,2-Trifluoroacetic Acid 1,1’-Anhydride-13C4; Trifluoroacetic Acid Anhydride-13C4; 2,2,2-Trifluoroacetic Anhydride-13C4; Bis(trifluoroacetic) Anhydride-13C4; Hexafluoroacetic Anhydride-13C4; NSC 96965-13C4; Perfluoroacetic Anhydride-13C4; Trifluoro |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)


![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)

